Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

Description

Significance of Protease Inhibition in Biological Systems

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids, a process known as proteolysis. This function is fundamental to countless physiological processes, including digestion, blood clotting, immune responses, and cell signaling. mdpi.com The activity of proteases is tightly regulated within biological systems to maintain cellular homeostasis. Dysregulation of protease function, either through overactivity or insufficient activity, is implicated in a wide range of diseases such as cancer, hypertension, neurodegenerative disorders, and infectious diseases. rndsystems.comnih.gov

Consequently, the inhibition of specific proteases has emerged as a major strategy in drug discovery and as a method to study the physiological roles of these enzymes. rndsystems.comnih.gov Protease inhibitors are molecules that bind to proteases and block their activity. qub.ac.uk They can be naturally occurring or synthetically designed and are classified based on their mechanism of action, such as reversible, irreversible, or covalent-reversible inhibitors. rndsystems.com The rational design of peptide-based inhibitors, which mimic the natural substrates of proteases, has been a particularly fruitful avenue for developing research tools and therapeutic candidates. rndsystems.com

Overview of Proprotein Convertases (PCs) and their Multifaceted Biological Roles

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily targets a family of serine proteases known as proprotein convertases (PCs). nih.govbpsbioscience.com PCs are crucial for the post-translational modification of a vast array of proteins. nih.gov Many proteins are synthesized as inactive precursors, or proproteins, which require cleavage at specific sites to become biologically active. wikipedia.orgmdpi.com The PC family, which in mammals includes nine members (PC1/3, PC2, furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9), is responsible for this vital activation step. nih.govnih.gov

PCs cleave precursor proteins at single or paired basic amino acid residues, a common motif being (R/K)-Xn-(R/K)↓. frontiersin.org Their substrates are diverse and include hormones, neuropeptides, growth factors, receptors, and enzymes involved in fundamental cellular processes. nih.govfrontiersin.org For instance, PCs are involved in cholesterol metabolism, the processing of viral envelope proteins, and the activation of matrix metalloproteinases involved in tissue remodeling. nih.govwikipedia.orgnih.gov Given their central role, it is not surprising that PCs are implicated in various pathological conditions, including viral infections, cancer, and hypercholesterolemia. nih.govwikipedia.org This makes them attractive targets for therapeutic intervention and objects of intense research. nih.gov

Historical Development and Context of this compound as a Biochemical Research Tool

The development of this compound is rooted in the broader history of creating specific inhibitors to study protease function. The initial work on peptidyl chloromethyl ketones (CMKs) as covalent inhibitors dates back to the 1960s. nih.gov These compounds were designed to mimic the substrate of a target protease and irreversibly bind to its active site, thereby providing a powerful tool for studying enzyme function. mdpi.com

The first generation of furin inhibitors, which are a type of peptidyl-CMK, emerged around 1989, coinciding with the discovery of furin itself. nih.gov Among the numerous peptidyl-CMK inhibitors of furin that were subsequently synthesized, Decanoyl-RVKR-CMK became one of the most widely used. nih.gov Its synthesis and inhibitory effect on the yeast Kex2 proteinase, a homolog of mammalian PCs, were first described in a 1993 publication. nih.gov The design of this inhibitor was based on the optimal cleavage site for furin and related PCs, which is a sequence of basic amino acids, typically Arginine (Arg) and Lysine (B10760008) (Lys). nih.gov The addition of a decanoyl group, a ten-carbon fatty acid chain, increases the hydrophobicity of the molecule, facilitating its permeability across cell membranes. nih.gov

The ".TFA" in the compound's name refers to trifluoroacetate, which is a counter-ion. Trifluoroacetic acid (TFA) is a strong acid commonly used during the final steps of solid-phase peptide synthesis to cleave the synthesized peptide from its solid support and during purification by high-performance liquid chromatography (HPLC). foreveryoungpharmacy.comadvancedchemtech.comgenscript.com As a result, the purified peptide is often obtained as a TFA salt. genscript.comnih.gov While essential for the synthesis and purification process, it is noteworthy that the TFA counter-ion itself can sometimes influence the results of biological experiments. nih.govnih.gov

Academic Research Focus and Scope of the Outline

This article will focus exclusively on the chemical compound this compound and its role as a research tool in the study of protease inhibition. The content will adhere strictly to the following sections: the significance of protease inhibition, the biological roles of proprotein convertases, the historical development of this specific inhibitor, and detailed research findings related to its mechanism and application. The scope is limited to its biochemical and research applications and will not include information on dosage, administration, or safety profiles.

Detailed Research Findings

Decanoyl-Arg-Val-Lys-Arg-CMK is characterized as a small, synthetic, irreversible, and cell-permeable inhibitor of proprotein convertases. nih.govbpsbioscience.com Its mechanism of action involves the chloromethylketone (CMK) group, which forms a covalent bond with a critical histidine residue in the active site of the target protease, leading to irreversible inhibition. mdpi.com The peptide sequence Arg-Val-Lys-Arg is designed to mimic the consensus cleavage site of many proprotein convertases, conferring specificity. nih.gov

The inhibitory activity of Decanoyl-RVKR-CMK has been demonstrated against a range of proprotein convertases. It is a broad-spectrum inhibitor of the subtilisin/kexin-like proprotein convertases, blocking the activity of PC1, PC2, PC4, PACE4, PC5, PC7, and furin. bpsbioscience.comtocris.com

Table 1: Inhibitory Profile of Decanoyl-RVKR-CMK Against Proprotein Convertases

| Proprotein Convertase | Inhibitory Effect | Reference |

| Furin | Potent inhibitor | bpsbioscience.comtocris.combachem.com |

| PC1/3 | Inhibited | bpsbioscience.comtocris.com |

| PC2 | Inhibited | bpsbioscience.comtocris.com |

| PC4/PACE4 | Inhibited | bpsbioscience.comtocris.combachem.com |

| PC5/6 | Inhibited | bpsbioscience.comtocris.combachem.com |

| PC7 | Inhibited | bpsbioscience.comtocris.combachem.com |

| Kex2 (yeast homolog) | Inhibited (Ki = 8.45 µM) | medchemexpress.com |

This table is for illustrative purposes and the extent of inhibition can vary based on experimental conditions.

Research has utilized Decanoyl-RVKR-CMK to elucidate the roles of proprotein convertases in various biological and pathological processes. For example, it has been shown to block the processing of the precursor to endothelin-1 (B181129) (proET-1) in endothelial cells. tocris.comarp1.com In PC12 cells, it inhibits the regulated secretion of the neuronal polypeptide VGF. tocris.comarp1.com

A significant area of research has been its application in virology. Many viruses, including flaviviruses and coronaviruses, rely on host cell furin to cleave their envelope glycoproteins, a step that is essential for viral maturation and infectivity. nih.gov Studies have shown that Decanoyl-RVKR-CMK can inhibit the furin-mediated cleavage of the prM protein of flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV), thereby reducing the production of infectious viral particles. nih.gov It has also been reported to inhibit the cleavage of the spike protein of SARS-CoV-2. tocris.comarp1.com

Table 2: Applications of Decanoyl-RVKR-CMK in Research

| Research Area | Finding | Model System | Reference(s) |

| Endocrinology | Abolishes proET-1 processing | Endothelial cells | tocris.comarp1.com |

| Neuroscience | Inhibits regulated secretion of VGF | PC12 cells | tocris.comarp1.com |

| Virology (Flavivirus) | Inhibits prM cleavage of ZIKV and JEV | Vero cells | nih.gov |

| Virology (Coronavirus) | Blocks SARS-CoV-2 spike protein cleavage and viral entry (IC50 = 57 nM) | Plaque reduction assay | tocris.comarp1.com |

| Cancer Biology | Reduces tumor cell proliferation and metastasis | Skin squamous cell carcinoma cells and mouse models | nih.gov |

| Cell Differentiation | Promotes ciliated cell differentiation | Human nasal epithelial cells | nih.gov |

IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions.

In cancer research, proprotein convertases like PACE4 are often overexpressed and contribute to tumor progression by activating growth factors and their receptors. nih.gov The use of Decanoyl-RVKR-CMK in skin carcinogenesis models has demonstrated that inhibiting these convertases can reduce tumor incidence, multiplicity, and metastasis. nih.gov Furthermore, research on airway remodeling has shown that this inhibitor can promote the differentiation of basal progenitor cells into ciliated cells by inhibiting Notch1 signaling, highlighting the role of PCs in cell fate determination. nih.gov

Compound Names Mentioned

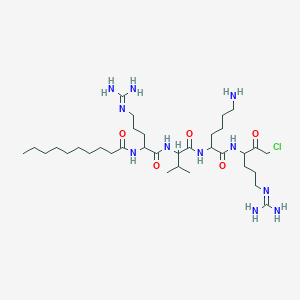

Structure

2D Structure

Properties

Molecular Formula |

C34H66ClN11O5 |

|---|---|

Molecular Weight |

744.4 g/mol |

IUPAC Name |

N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |

InChI Key |

NHBJTTGFHCHQHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Origin of Product |

United States |

Ii. Mechanistic Insights into Decanoyl Arg Val Lys Arg Cmk.tfa Inhibition

Nature of Chloromethylketone (CMK) as an Irreversible Enzyme Inhibitor

The chloromethylketone (CMK) functional group is a key feature that defines the compound as an irreversible inhibitor. sigmaaldrich.comacs.org Unlike reversible inhibitors, which bind to an enzyme through non-covalent interactions and can dissociate, irreversible inhibitors form a stable, covalent bond with the enzyme, permanently inactivating it. nih.govuchicago.edunih.gov The CMK group is an example of an affinity label or a "warhead" that is designed to react chemically with a nucleophilic residue within the enzyme's active site. wikipedia.orgyoutube.comyoutube.com

The reactivity of the chloromethylketone is crucial to its function. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles commonly found in enzyme active sites, such as the imidazole (B134444) side chain of histidine or the sulfhydryl group of cysteine. wikipedia.orgacs.org This chemical reactivity is what ultimately leads to the permanent deactivation of the target protease. nih.gov Peptidyl chloromethyl ketones are well-established as irreversible inactivators of both serine and cysteine proteases. nih.gov

Specific Binding to Catalytic Sites of Target Proteases

The specificity of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is conferred by its peptide sequence: Arginine-Valine-Lysine-Arginine (Arg-Val-Lys-Arg or RVKR). bpsbioscience.commedchemexpress.com This sequence mimics the consensus cleavage site recognized by the target proprotein convertases, such as furin. nih.gov Proteases exhibit high substrate selectivity, and the RVKR sequence acts as a "homing device," guiding the inhibitor to the catalytic pocket of the correct enzyme. acs.orgbachem.com

The decanoyl group, a ten-carbon acyl chain attached to the N-terminus, enhances the inhibitor's ability to permeate cell membranes, allowing it to reach intracellular proteases like furin, which are active in the Golgi apparatus. nih.gov The inhibitor binds to the enzyme's active site in a manner similar to the natural substrate. nih.gov This binding is highly specific; for example, the inhibitor shows high potency against the seven proprotein convertases (furin, PC1, PC2, PC4, PACE4, PC5, and PC7) due to their recognition of the RVKR motif. bpsbioscience.comrndsystems.com The binding affinity can be exceptionally high, with inhibition constants (Ki) in the nanomolar range for several of these enzymes. mdpi.com

Table 1: Target Proteases of Decanoyl-RVKR-CMK

| Target Enzyme Family | Specific Examples | Recognition Motif |

|---|---|---|

| Proprotein Convertases (PCs) | Furin, PC1/PC3, PC2, PC4, PACE4, PC5/PC6, PC7 | Arg-X-Lys/Arg-Arg↓ |

This interactive table summarizes the primary enzyme targets for Decanoyl-RVKR-CMK, highlighting the consensus cleavage motif that ensures inhibitor specificity.

Molecular Mechanism of Enzyme Inactivation and Covalent Complex Formation

The inactivation of the target protease by this compound is a two-step process. First, the inhibitor's RVKR peptide sequence directs it to the enzyme's active site, where it binds non-covalently, forming a temporary enzyme-inhibitor complex. This initial binding is driven by the specific interactions between the peptide and the enzyme's substrate-binding pockets. nih.gov

Once the inhibitor is correctly positioned, the second step, irreversible inactivation, occurs. The catalytically crucial histidine residue in the active site of the serine protease acts as a nucleophile. wikipedia.orgacs.org It attacks the electrophilic carbon of the chloromethylketone group. This nucleophilic attack results in the formation of a stable covalent bond between the inhibitor and the enzyme, with the chlorine atom being displaced as a leaving group. wikipedia.org This process, known as alkylation, effectively and permanently blocks the active site, rendering the enzyme non-functional because the catalytic machinery is now chemically modified and obstructed. acs.orgnih.gov

Iii. Target Protease Specificity and Enzymatic Characterization

Broad Inhibition Profile Against Key Proprotein Convertases (PCs)

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exhibits a broad-spectrum inhibitory activity against the subtilisin/kexin-like family of proprotein convertases. rndsystems.combpsbioscience.comglpbio.com This small, cell-permeable, and irreversible inhibitor effectively blocks the activity of all seven major proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7. rndsystems.combpsbioscience.comnih.govbpsbioscience.com Its broad specificity stems from its core amino acid sequence, Arg-Val-Lys-Arg, which mimics the P4-P3-P2-P1 residues of the consensus cleavage site for this enzyme family. The N-terminal decanoyl group enhances its cell permeability, while the C-terminal chloromethylketone (CMK) moiety allows for irreversible covalent modification of the active site.

The mechanism of inhibition involves the formation of a hemiketal tetrahedral intermediate between the active site serine residue (Ser368 in furin) and the carbonyl carbon of the CMK group. mdpi.com This is followed by the alkylation of the active site histidine (His194 in furin), leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme. mdpi.com

Detailed Analysis of Furin (PACE/SPC1) Inhibition Kinetics and Dynamics

Furin, also known as Paired basic Amino acid Cleaving Enzyme (PACE) or SPC1, is one of the most well-characterized targets of this compound. The inhibitor demonstrates high potency against furin, with reported inhibition constant (Ki) values in the low nanomolar range. mdpi.comnih.gov Specifically, Ki values of approximately 1 nM have been documented for furin inhibition. mdpi.comnih.gov Other studies have reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, to be around 1.3 ± 3.6 nM. nih.gov The irreversible nature of the inhibition means that the potency is time-dependent, with the degree of inactivation increasing with the duration of preincubation of the enzyme with the inhibitor. researchgate.net

The interaction between Decanoyl-Arg-Val-Lys-Arg-CMK and furin has been elucidated through X-ray diffraction studies. mdpi.com These studies confirm that the inhibitor binds to the active site of furin, with the key catalytic triad residues—Asp153, His194, and Ser368—being crucial for the interaction. mdpi.com

Inhibitory Effects on PC1, PC2, PC4, PACE4, PC5, PC6, and PC7

The inhibitory activity of this compound extends across the family of kexin-like proteases. mdpi.com This compound is a potent inhibitor of PC1 (also known as PC3), PC2, PC4, PACE4, PC5 (or PC6), and PC7. rndsystems.comnih.govbpsbioscience.com The efficacy of inhibition against these convertases is also in the nanomolar range, highlighting the broad applicability of this inhibitor for studying the function of this enzyme family. mdpi.comnih.gov

The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against various proprotein convertases.

| Proprotein Convertase | Alternative Name(s) | Ki (nM) | IC50 (nM) |

| Furin | PACE, SPC1, PCSK3 | ~1 mdpi.comnih.gov | 1.3 ± 3.6 nih.gov |

| PC1/3 | SPC3, PC3 | 2.0 mdpi.comnih.gov | - |

| PC2 | SPC2 | 0.36 mdpi.comnih.gov | - |

| PC4 | - | - | - |

| PACE4 | SPC4 | 3.6 mdpi.comnih.gov | - |

| PC5/6 | PC5, PC6, SPC6 | 0.12 nih.gov | 0.17 ± 0.21 |

| PC7 | LPC, PC8, SPC7 | 0.12 nih.gov | 0.54 ± 0.68 |

Note: Data is compiled from multiple sources and variations in experimental conditions may exist.

Inhibition of Yeast Kexin (Kex2) and its Relevance to Mammalian Proteases

The yeast endoproteinase Kexin (Kex2) is the prototype for the family of eukaryotic proprotein convertases. researchgate.net Decanoyl-Arg-Val-Lys-Arg-CMK was shown to be an effective inhibitor of Kex2 early in its characterization. researchgate.net Kex2 is a calcium-dependent serine protease responsible for the proteolytic maturation of secreted proteins in yeast by cleaving after dibasic residues, such as Lys-Arg and Arg-Arg. uniprot.orgnih.govwikipedia.org

The study of Kex2 has been instrumental in understanding the function and specificity of its mammalian homologs. The effectiveness of peptidyl chloromethylketones like Decanoyl-Arg-Val-Lys-Arg-CMK against Kex2 underscored the conserved nature of the active site and substrate recognition mechanisms across this enzyme family, from yeast to mammals. researchgate.net The binding and inactivation mechanism of the inhibitor with Kex2 is dependent on substrate selectivity, particularly the recognition of basic residues at the P1 position. medchemexpress.commedchemexpress.com

Determinants of Substrate Selectivity, with Emphasis on P1 Position Specificity

The substrate selectivity of proprotein convertases is largely determined by the amino acid sequence upstream of the cleavage site, particularly the residues at the P1, P2, and P4 positions. The canonical recognition motif is typically Arg-X-Lys/Arg-Arg↓, where the arrow indicates the cleavage site. The P1 position, immediately preceding the cleavage site, is of paramount importance for substrate recognition and binding.

For the majority of proprotein convertases, including furin, a basic amino acid, specifically Arginine (Arg), is strongly preferred at the P1 position. The Arg-Val-Lys-Arg sequence of the inhibitor is designed to mimic this preferred substrate motif, with the P1 Arginine playing a critical role in docking the inhibitor into the enzyme's active site. The specificity of the interaction is further enhanced by the interactions of the P2 (Lys) and P4 (Arg) residues with corresponding subsites in the enzyme. The binding mechanism of Kex2 with different chloromethylketone inhibitors is highly dependent on the selective differences between Lysine (B10760008) and Arginine at the P1 position. medchemexpress.commedchemexpress.com

Differentiation Between Selective and Broad-Spectrum Inhibitory Modalities

This compound is categorized as a broad-spectrum or pan-proprotein convertase inhibitor due to its potent activity against multiple members of the PC family. rndsystems.combpsbioscience.comnih.gov This broad activity is a direct consequence of its design, which targets the highly conserved substrate recognition motif shared among these enzymes. While this makes it an excellent tool for investigating processes that involve multiple or redundant proprotein convertases, it also presents challenges when trying to dissect the specific role of a single convertase.

The development of selective inhibitors, which would target a single proprotein convertase with high affinity while sparing others, is an ongoing area of research. Achieving such selectivity would likely require exploiting the more subtle differences in the substrate-binding pockets among the various PCs. A selective inhibitor would be invaluable for delineating the unique biological functions of each enzyme and for developing more targeted therapeutic agents. In contrast to such a hypothetical selective inhibitor, the utility of this compound lies in its ability to produce a global inhibition of proprotein convertase activity, thereby revealing the collective importance of this enzyme family in various biological processes.

Iv. Molecular and Cellular Consequences of Decanoyl Arg Val Lys Arg Cmk.tfa Application

Impact on Endogenous Proprotein Processing and Bioactive Peptide Generation Pathways

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA fundamentally interferes with the normal processing of proproteins, thereby preventing the generation of numerous bioactive peptides and hormones. bpsbioscience.com Proprotein convertases are responsible for cleaving precursor proteins at specific sites, a critical step in their maturation and activation. By inhibiting these enzymes, the compound effectively halts this process. For instance, in studies involving aortic smooth muscle cells, Decanoyl-RVKR-CMK was shown to inhibit the processing of pro-IGF-IR (pro-insulin-like growth factor-I receptor), leading to an accumulation of the precursor form and a decrease in the mature, functional receptor. nih.gov This disruption of proprotein processing has far-reaching implications for cellular signaling and function.

Modulation of Intracellular and Secreted Protein Activity

The inhibitory action of this compound extends to the modulation of both intracellular and secreted proteins, as demonstrated in various model cellular systems.

In the neuroendocrine PC12 cell line, a well-established model for studying neuronal secretion, Decanoyl-RVKR-CMK has been shown to inhibit the regulated secretion of the neuronal polypeptide VGF (VGF nerve growth factor inducible). rndsystems.comnih.gov VGF is a neuropeptide precursor that undergoes processing by proprotein convertases to generate several bioactive peptides involved in regulating metabolism and synaptic plasticity. The application of the inhibitor prevents this processing, thereby blocking the secretion of mature VGF-derived peptides. rndsystems.com

In endothelial cells, Decanoyl-RVKR-CMK effectively abolishes the processing of proendothelin-1 (proET-1). rndsystems.com ProET-1 is the precursor to endothelin-1 (B181129), a potent vasoconstrictor peptide that plays a critical role in blood pressure regulation. The conversion of proET-1 to the active ET-1 is dependent on furin, a proprotein convertase. By inhibiting furin, Decanoyl-RVKR-CMK prevents the formation of mature ET-1, highlighting its potential to modulate vascular tone. rndsystems.combpsbioscience.com

Influence on Viral Glycoprotein (B1211001) Maturation and Pathogen Life Cycles

Perhaps one of the most extensively studied applications of this compound is in the field of virology, particularly in its ability to disrupt the life cycle of various pathogenic viruses.

Flaviviruses, a genus of RNA viruses that includes significant human pathogens like Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), rely on host cell machinery for their replication and maturation. nih.govresearchgate.netmassey.ac.nz A critical step in the flavivirus life cycle is the cleavage of the precursor membrane protein (prM) to the membrane protein (M) by the host proprotein convertase furin. massey.ac.nznih.gov This cleavage is essential for the maturation of the virus particle and for it to become infectious.

Decanoyl-RVKR-CMK acts as a potent inhibitor of this process. researchgate.netnih.gov Studies have demonstrated that treatment of infected cells with the compound leads to a significant accumulation of the uncleaved prM protein on the viral surface. nih.govresearchgate.net This is evidenced by an increased ratio of prM to the envelope (E) protein in treated cells compared to untreated controls. researchgate.netnih.gov The inhibition of prM cleavage has been observed across multiple flaviviruses, indicating a broad-spectrum antiviral potential against this viral family. nih.govnih.gov

Inhibition of Flavivirus prM Cleavage by Decanoyl-RVKR-CMK

| Flavivirus | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Zika Virus (ZIKV) | Vero cells | Significant increase in the prM/E index, indicating inhibition of prM cleavage. | researchgate.netnih.gov |

| Japanese Encephalitis Virus (JEV) | Vero cells | Increased prM/E ratio, confirming blockage of furin-mediated processing. | researchgate.netnih.gov |

| Dengue Virus (DENV) | Various | Inhibition of prM cleavage blocks viral replication. | nih.gov |

| West Nile Virus (WNV) | Various | Inhibition of furin-mediated prM cleavage blocks viral replication. | nih.gov |

The failure to cleave prM has profound consequences for the entire viral life cycle. The presence of uncleaved prM on the virion surface results in the formation of immature, non-infectious or poorly infectious viral particles. nih.govnih.gov These immature virions may still be assembled and released from the host cell, but they are unable to efficiently infect new cells. researchgate.netnih.gov

Research has shown that Decanoyl-RVKR-CMK treatment leads to a significant reduction in the titer of infectious virus progeny. researchgate.netmassey.ac.nznih.gov This is a direct result of the inhibition of viral maturation. While the compound does not appear to affect viral RNA replication, it exerts its primary antiviral effect at the stages of viral assembly, maturation, and release. researchgate.netnih.gov Consequently, the subsequent infectivity of the released viral particles is drastically diminished. researchgate.netnih.gov This disruption of the viral life cycle has been observed in both mammalian and mosquito cell lines, suggesting that the inhibitor could be effective in both the vertebrate host and the insect vector. nih.govresearchgate.net

Impact of Decanoyl-RVKR-CMK on Flavivirus Life Cycle

| Virus | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Zika Virus (ZIKV) | Inhibition of virus release and next-round infectivity. | Reduction in progeny virus titer. | researchgate.netnih.gov |

| Japanese Encephalitis Virus (JEV) | Reduction in viral RNA and protein production. | Strong antiviral activity. | researchgate.netnih.gov |

| Flaviviruses (general) | Accumulation of immature viral particles. | Diminished infectivity of released virions. | nih.gov |

Effects on Coronavirus (e.g., SARS-CoV-2) and HIV-1 Glycoprotein Processing

This compound has been identified as a potent inhibitor of viral glycoprotein processing, a critical step for the maturation and infectivity of numerous viruses, including SARS-CoV-2 and HIV-1. chemicalbook.com This inhibitory action is primarily achieved by blocking the activity of host cell proprotein convertases (PCs), such as furin, which are responsible for cleaving viral precursor proteins into their functional subunits. nih.govoup.com

For SARS-CoV-2, the cleavage of the spike (S) protein at the S1/S2 site by furin is a key event for viral entry into host cells. nih.gov The peptide inhibitor decanoyl-RVKR-chloromethylketone (CMK) has demonstrated high effectiveness in inhibiting this cleavage process during the spike protein's biogenesis. nih.gov Studies have shown that treatment with Decanoyl-RVKR-CMK abolishes the cleavage of the SARS-CoV-2 spike protein, which in turn suppresses virus production and the formation of syncytia, a characteristic cytopathic effect of the virus. selleckchem.com In a plaque reduction assay, the compound was found to block viral cell entry with a half-maximal inhibitory concentration (IC50) of 57 nM. nih.govnih.gov

In the context of HIV-1, proprotein convertases are involved in processing the envelope glycoprotein precursor, gp160, into the functional gp120 and gp41 subunits, a process essential for viral infectivity. researchgate.net Furin and PC1 have been identified as two of the convertases capable of this cleavage. researchgate.net Furthermore, PCs have been implicated in the processing of the extracellular HIV-1 viral protein R (Vpr). nih.gov The application of Decanoyl-RVKR-CMK has been shown to inhibit the processing of extracellular Vpr, confirming the role of basic amino acid-specific PCs in this event during HIV-1 infection. nih.gov

Table 1: Inhibitory Activity of Decanoyl-RVKR-CMK on Viral Processes

| Virus | Target Process | Method/Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Viral Cell Entry | Plaque Reduction Assay | 57 nM | nih.govnih.gov |

| HIV-1 | gp160 Processing | In vitro cleavage assay | Inhibition observed | nih.govselleckchem.com |

| HIV-1 | Extracellular Vpr Processing | Cell-based assay | >6-fold inhibition | nih.gov |

Interactions with Other Host Cellular Processes and Pathological Mechanisms

The deposition of β-amyloid (Aβ) peptides in cerebral blood vessels, a condition known as cerebral amyloid angiopathy (CAA), is a feature of Alzheimer's disease and is associated with the activation of matrix metalloproteinases (MMPs). nih.gov MMPs, particularly MMP-2 and MMP-9, are activated in the presence of Aβ deposits and contribute to the degradation of the extracellular matrix. nih.gov

Proprotein convertases, the targets of Decanoyl-RVKR-CMK, are known to be central regulators of the activation cascade for certain MMPs. apexbt.com For instance, furin-like proprotein convertases regulate the proteolytic cascade involving membrane type matrix metalloproteinase (MT-MMP) and pro-MMP-2. apexbt.com Decanoyl-RVKR-CMK has been shown to block the intracellular processing of MT1-MMP. science.gov While β-amyloid induces MMP activity and Decanoyl-RVKR-CMK inhibits proprotein convertases that can activate MMPs, direct studies demonstrating the effect of Decanoyl-RVKR-CMK on β-amyloid-induced MMP activity specifically were not identified in the reviewed literature.

Decanoyl-RVKR-CMK has been shown to impair epidermal proliferation by inhibiting proprotein convertases, particularly PACE4, which plays a role in skin tumorigenesis. nih.govnih.gov Overexpression of PACE4 can lead to the malignant conversion of keratinocytes, and its inhibition is a target for reducing cancer cell growth. nih.gov

In studies using K5-PACE4 transgenic mice, topical application of Decanoyl-RVKR-CMK was found to inhibit epidermal proliferation induced by the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). chemicalbook.com A two-day topical treatment with the inhibitor was sufficient to suppress this TPA-induced proliferation. chemicalbook.com Furthermore, extended treatment reduced the number of proliferating basal keratinocytes, as marked by Ki-67, in both transgenic and wild-type mice, suggesting an impact on basal proliferation rates. chemicalbook.com The mechanism is believed to involve the disruption of growth factor signaling pathways; inhibition of PACE4 by the compound leads to decreased maturation and phosphorylation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key driver of cell proliferation. nih.gov

Table 2: Effects of Decanoyl-RVKR-CMK in Epidermal Proliferation Models

| Model System | Treatment Context | Observed Effect | Reference |

|---|---|---|---|

| K5-PACE4 Transgenic Mice | TPA-induced hyperproliferation | Inhibition of epidermal proliferation | chemicalbook.com |

| K5-PACE4 & Wild-Type Mice | 3-week topical application | Reduced basal keratinocyte proliferation | chemicalbook.com |

| Murine Cancer Cell Lines | In vitro treatment | Decreased IGF-1R maturation and phosphorylation | nih.gov |

The entry of anthrax toxin into host cells is dependent on the processing of its Protective Antigen (PA) component. The 83 kDa precursor, PA83, binds to cell surface receptors and must be cleaved by host furin-like proteases into a 20 kDa fragment (PA20) and a 63 kDa fragment (PA63). The resulting PA63 fragment is essential for forming the heptameric pore that translocates the toxic lethal factor (LF) and edema factor (EF) into the cytosol.

Decanoyl-RVKR-CMK effectively blocks this critical processing step. science.gov By inhibiting furin and other proprotein convertases, the compound prevents the cleavage of PA83 to PA63. science.gov In cell-based assays, Decanoyl-RVKR-CMK was shown to block the intracellular processing of PA83, demonstrating its potential to protect host cells from the toxin's pathogenic effects. science.gov This inhibition of a crucial host-dependent activation step highlights the compound's activity against bacterial toxins that co-opt host cellular machinery.

V. Methodological Approaches in Decanoyl Arg Val Lys Arg Cmk.tfa Research

In Vitro Enzymatic Activity Assays

In vitro assays are fundamental to characterizing the direct interaction between Decanoyl-Arg-Val-Lys-Arg-CMK.TFA and its target enzymes. These cell-free systems allow for precise control over experimental conditions and the accurate determination of key inhibitory parameters.

Application of Fluorogenic Substrate-Based Kinetic Analyses (e.g., Pyr-RTKR-AMC)

A primary method for studying the inhibitory effects of this compound involves the use of fluorogenic substrates in kinetic analyses. A commonly used substrate is Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC). novoprolabs.combachem.com This synthetic peptide contains a recognition sequence for furin and other proprotein convertases, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). medchemexpress.com

When the enzyme cleaves the substrate at the specific recognition site, the AMC molecule is released, resulting in a measurable increase in fluorescence. This change in fluorescence over time provides a direct measure of the enzyme's activity. By introducing this compound into this system, researchers can quantify its ability to inhibit the enzyme by observing the reduction in the rate of fluorescence increase.

Determination of Enzyme Activity Units and Inhibition Constants (Ki)

The data from fluorogenic substrate-based assays are crucial for determining the enzyme's activity units and the inhibitor's potency, often expressed as the inhibition constant (Ki). sigmaaldrich.com The Ki value represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme and is a key parameter for comparing the potency of different inhibitors. sigmaaldrich.com

Attempts to determine the active concentration of furin using Decanoyl-Arg-Val-Lys-Arg-CMK have shown that the preincubation time between the inhibitor and the enzyme is a critical factor. researchgate.net A stable value for the enzyme concentration was achieved after approximately two hours of preincubation. researchgate.net This highlights the importance of optimizing assay conditions to obtain accurate and reproducible results. The determination of these constants is vital for understanding the inhibitor's efficacy at a molecular level. sigmaaldrich.com

Cell-Based Functional Assays

To understand the biological effects of this compound within a cellular context, researchers utilize a variety of cell-based functional assays. These assays provide insights into how the inhibitor affects complex cellular processes, particularly in the context of viral infections where host cell proteases play a critical role. pharmaron.com

Analysis of Viral Protein Processing via Western Blotting (e.g., prM/E Index, HA Cleavage)

Western blotting is a powerful technique used to detect and quantify specific proteins from cell lysates. In the context of flavivirus research, this method is employed to analyze the processing of viral precursor proteins, such as the precursor membrane (prM) protein. nih.gov Furin-mediated cleavage of prM to the mature membrane (M) protein is an essential step for producing infectious viral particles. nih.gov

By treating virus-infected cells with this compound, researchers can assess its impact on this cleavage event. An increase in the ratio of prM to the envelope (E) protein, known as the prM/E index, in treated cells compared to untreated controls indicates that the inhibitor is effectively blocking prM cleavage. nih.gov This inhibition of viral protein processing is a key indicator of the compound's antiviral potential. nih.gov

Table 1: Effect of Decanoyl-RVKR-cmk on ZIKV and JEV prM/E Index

| Virus | Treatment | prM/E Index (Arbitrary Units) |

|---|---|---|

| ZIKV | DMSO (Control) | ~1.0 |

| ZIKV | Decanoyl-RVKR-cmk (100 µM) | ~2.5 |

| JEV | DMSO (Control) | ~1.0 |

| JEV | Decanoyl-RVKR-cmk (100 µM) | ~3.0 |

This table illustrates the significant increase in the prM/E index in the presence of Decanoyl-RVKR-cmk, indicating inhibition of prM cleavage for both Zika virus (ZIKV) and Japanese encephalitis virus (JEV). Data is inferred from graphical representations in the source material. nih.gov

Quantification of Viral Replication using Plaque Assay and Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

The plaque assay is considered the gold standard for quantifying infectious virus particles. nih.gov In this assay, a monolayer of host cells is infected with the virus and then covered with a semi-solid medium that restricts the spread of the virus. This results in the formation of localized zones of cell death, or plaques, which can be counted to determine the viral titer. nih.gov A reduction in the number of plaques in the presence of the inhibitor demonstrates its ability to reduce the production of infectious progeny viruses. nih.gov

qRT-PCR is a molecular technique used to quantify the amount of viral RNA in a sample. mdpi.com This method allows for the measurement of viral genome copies, providing a sensitive assessment of viral replication. researchgate.net Studies have shown that this compound can significantly reduce the levels of viral RNA in both cell supernatants and infected cells, indicating a potent inhibitory effect on viral replication and release. nih.govnih.gov

Table 2: Antiviral Activity of Decanoyl-RVKR-cmk against ZIKV

| Assay | Time Point (hpi) | Treatment | Result |

|---|---|---|---|

| qRT-PCR (intracellular) | 36 | Decanoyl-RVKR-cmk (100 µM) | Significant reduction in viral genome copies |

| Plaque Assay (supernatant) | 36 | Decanoyl-RVKR-cmk (100 µM) | Significant reduction in viral titer |

This table summarizes the findings that Decanoyl-RVKR-cmk reduces both intracellular viral RNA and the release of infectious virus particles. hpi: hours post-infection. nih.gov

Visualization of Viral Antigens and Cellular Components through Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins (antigens) within cells. thenativeantigencompany.com This method provides a powerful visual representation of the extent of viral infection and the effect of inhibitors.

In studies involving this compound, infected cells are treated with the compound and then stained with antibodies specific for viral antigens. The resulting fluorescence signals can be observed and quantified to assess the spread of the virus from infected to neighboring cells. nih.gov A dose-dependent reduction in the number of fluorescently labeled infected cells in the presence of the inhibitor provides clear visual evidence of its antiviral activity. nih.gov This technique can also be used to study the co-localization of viral proteins with cellular organelles, offering further insights into the viral life cycle and the mechanisms of inhibition. thenativeantigencompany.com

Table 3: Fold Inhibition of ZIKV Infection by Decanoyl-RVKR-cmk via Immunofluorescence

| Decanoyl-RVKR-cmk Concentration | Fold Inhibition |

|---|---|

| 10 µM | ~1.7 |

| 50 µM | ~12 |

| 100 µM | ~22.67 |

This table demonstrates the dose-dependent inhibition of Zika virus (ZIKV) spread as visualized by immunofluorescence microscopy. nih.gov

Time-of-Drug Addition Experiments to Delineate Inhibition Stages in Viral Infections

Time-of-drug addition experiments are a critical tool in virology to pinpoint the specific stage of the viral life cycle that an antiviral compound targets. researchgate.net This method involves adding the inhibitor at various time points before, during, and after viral infection of cell cultures. researchgate.net By observing how the timing of drug addition affects viral replication, researchers can deduce whether the compound inhibits early events like entry, later events such as replication and assembly, or the final stages of viral release and maturation. researchgate.net

In the context of this compound, time-of-addition studies have been instrumental in understanding its role in combating flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV). nih.gov Research has shown that this furin inhibitor is most effective when administered post-infection. nih.gov This finding strongly suggests that this compound does not primarily act on viral entry or replication but rather on the later stages of the viral life cycle. nih.gov Specifically, it has been demonstrated to inhibit the release of infectious viral particles and their subsequent infectivity in the next round of infection. researchgate.netnih.gov

A study on ZIKV and JEV in Vero cells treated with 100 µM of the inhibitor at different time points post-infection revealed a significant reduction in viral titer. nih.gov The maximum inhibitory effect was observed when the drug was added after the initial infection phase, confirming its role in disrupting the maturation and release of new virions. nih.govnih.gov This is consistent with its known function as a furin inhibitor, as furin is crucial for the cleavage and maturation of viral glycoproteins in the trans-Golgi network, a late step in the viral lifecycle. nih.gov

Table 1: Time-of-Addition Experiment with this compound against ZIKV and JEV

| Virus | Time of Drug Addition (Post-Infection) | Observed Effect on Viral Titer | Inferred Stage of Inhibition |

|---|---|---|---|

| Zika Virus (ZIKV) | 1, 6, and 12 hours | Maximum reduction in viral titer observed with post-infection treatment. nih.govnih.gov | Virus release and maturation. nih.gov |

| Japanese Encephalitis Virus (JEV) | 1, 6, and 12 hours | Significant decrease in viral progeny with post-infection administration. nih.gov | Virus release and maturation. nih.gov |

Assessment of Protein Secretion and Intracellular Processing in Specific Cell Lines

This compound's role as a broad-spectrum inhibitor of proprotein convertases (PCs) extends beyond its antiviral effects. bpsbioscience.comrndsystems.com Its impact on the processing and secretion of various cellular proteins is a key area of investigation, often assessed in specific cell lines. These studies typically involve treating cells with the inhibitor and then analyzing changes in protein processing and secretion pathways.

For instance, in endothelial cells, this compound has been shown to abolish the processing of proendothelin-1 (proET-1). rndsystems.com In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, the inhibitor has been observed to inhibit the regulated secretion of the neuronal polypeptide VGF. rndsystems.com Furthermore, it has been found to inhibit the cleavage of glycoprotein (B1211001) B of the human cytomegalovirus. rndsystems.com

Research has also demonstrated its effect on the cleavage of the SARS-CoV-2 spike protein, which is mediated by furin, thereby blocking viral cell entry. rndsystems.com In studies using RSV-infected Vero cells, the inhibitor prevented the cleavage of the F0 fusion protein. researchgate.net The compound has also been shown to inhibit the processing of Notch1, a key regulator of basal cell differentiation in the airway epithelium. nih.gov In cGMP-stimulated rat aortic smooth muscle cells, it was observed to decrease the nuclear localization of PKGIγ. nih.gov

These findings highlight the compound's ability to interfere with the maturation of a wide array of proteins by inhibiting the activity of furin and other PCs. bpsbioscience.comrndsystems.com

Table 2: Effects of this compound on Protein Processing and Secretion

| Cell Line/System | Protein/Process Affected | Observed Effect |

|---|---|---|

| Endothelial Cells | proET-1 processing | Abolished. rndsystems.com |

| PC12 Cells | VGF secretion | Inhibited. rndsystems.com |

| Human Cytomegalovirus-infected Cells | Glycoprotein B cleavage | Inhibited. rndsystems.com |

| SARS-CoV-2 infected cells | Spike protein cleavage | Inhibited, blocking viral entry. rndsystems.com |

| RSV-infected Vero Cells | F0 fusion protein cleavage | Prevented. researchgate.net |

| Human Nasal Epithelial Cells | Notch1 processing | Inhibited. nih.gov |

| Rat Aortic Smooth Muscle Cells | Nuclear PKGIγ localization | Decreased. nih.gov |

Structural Biology Techniques for Inhibitor-Enzyme Complex Elucidation

X-ray Crystallography for High-Resolution Analysis of Furin-Inhibitor Interactions

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about molecules, including enzyme-inhibitor complexes. This method has been pivotal in understanding the precise interactions between furin and Decanoyl-Arg-Val-Lys-Arg-CMK. acs.org

The crystal structure of the mouse furin ectodomain in complex with this inhibitor was determined at a resolution of 2.6 Å. acs.org This structural analysis revealed how the inhibitor binds to the active site of furin. The structure shows that the inhibitor forms a covalent bond with the catalytic serine residue of the enzyme. acs.org The peptidyl portion of the inhibitor occupies the substrate-binding cleft, with its Arg-Val-Lys-Arg sequence making specific interactions with the S1, S2, S3, and S4 pockets of the furin active site. acs.orgresearchgate.net

The high-resolution structure provides a detailed map of the hydrogen bonds, salt bridges, and van der Waals interactions that stabilize the complex. researchgate.net This information is invaluable for understanding the basis of the inhibitor's potency and specificity.

Implications for Active Site Characterization and Substrate Recognition

The structural data from X-ray crystallography has profound implications for characterizing the active site of furin and understanding its substrate recognition mechanisms. The crystal structure of the furin-Decanoyl-Arg-Val-Lys-Arg-CMK complex explains the enzyme's stringent specificity for basic residues, particularly arginine, at the P1 and P4 positions. acs.org The structure reveals highly charge-complementary pockets that accommodate these basic side chains. acs.org

Furthermore, the structural insights have guided the rational design of more potent and selective furin inhibitors. nih.gov By understanding the precise geometry and chemical nature of the active site, researchers can modify the inhibitor's structure to enhance its binding affinity and specificity. nih.gov For example, the structure revealed details of the S5 and S6 pockets, which were previously not well understood, opening new avenues for inhibitor design. x-mol.com Attempts to perform active site titration have shown that a stable value for the enzyme concentration was obtained after approximately two hours of preincubation with the inhibitor. researchgate.net

The detailed understanding of the furin-inhibitor interaction also aids in predicting which viral or cellular proteins are likely to be substrates for furin based on their primary sequence. This knowledge is crucial for identifying new potential therapeutic targets for furin inhibitors. x-mol.com

Vi. Structure Activity Relationship Sar Studies of Decanoyl Arg Val Lys Arg Cmk.tfa and Analogues

Rational Design Principles Derived from Furin Substrate Specificity (Arg-X-Lys/Arg-Arg Consensus Motif)

The design of Dec-RVKR-CMK is rooted in the substrate specificity of furin and related enzymes. These proteases recognize and cleave precursor proteins at specific multibasic consensus sequences. figshare.comnih.gov The canonical cleavage motif is Arg-X-Lys/Arg-Arg↓ (where X can be any amino acid and the arrow indicates the cleavage site). nih.gov This specificity provides a rational basis for designing competitive inhibitors.

Dec-RVKR-CMK is a peptidomimetic compound that mimics this substrate sequence. nih.gov By incorporating the Arg-Val-Lys-Arg sequence, the inhibitor is specifically targeted to the active site of furin and other subtilisin/kexin-like proprotein convertases. mdpi.comrndsystems.combpsbioscience.com The fundamental design principle is that a molecule resembling the natural substrate will bind to the enzyme's catalytic site, thereby blocking the access of the actual substrate and inhibiting its proteolytic processing. nih.gov The P1 arginine residue is particularly crucial for recognition by the S1 binding pocket of the enzyme. figshare.com

Functional Role of the N-terminal Decanoyl Moiety

A key modification in the design of Dec-RVKR-CMK is the addition of an N-terminal decanoyl group. This long-chain fatty acid serves a critical function in enhancing the inhibitor's efficacy in a cellular context. The primary role of this lipophilic moiety is to increase the membrane permeability of the peptide-based inhibitor. mdpi.com

Research has demonstrated that N-terminal acylation of similar peptidyl inhibitors can augment their inhibitory activity in intact cells by a factor of 100 to 200. nih.gov This enhancement is attributed to the improved ability of the acylated inhibitor to cross cellular membranes and reach its target, furin, which is predominantly located in the trans-Golgi network. mdpi.com Therefore, the decanoyl group is essential for the compound's cell permeability and potent intracellular activity. nih.gov

Mechanistic Contribution and Potential Limitations of the Chloromethylketone (CMK) Electrophilic Warhead

The C-terminal chloromethylketone (CMK) group is an irreversible electrophilic warhead that covalently modifies the enzyme's active site. mdpi.combpsbioscience.com This mechanism is based on the reactivity of the CMK group with a key histidine residue in the enzyme's catalytic triad. mdpi.com

X-ray crystallography studies of the furin:Dec-RVKR-CMK complex have elucidated the mechanism of inhibition. nih.gov The process involves:

The carbonyl carbon of the inhibitor is attacked by the alcohol group of the active site serine (Ser368), forming a tetrahedral hemiketal intermediate. nih.gov

The nitrogen atom of the active site histidine (His194) then performs a nucleophilic attack, displacing the chlorine atom on the CMK moiety. nih.gov

This results in a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. nih.gov

Despite its effectiveness, the CMK warhead has limitations for therapeutic development. The reactive chlorine atom can be targeted by various nucleophiles within a biological system, which can lead to a lack of specificity and reduced stability in vivo. nih.gov Furthermore, the Cα carbon is susceptible to racemization. nih.gov While Dec-RVKR-CMK is a potent inhibitor of all seven proprotein convertases, this lack of selectivity can be a drawback for applications requiring the specific targeting of a single convertase. mdpi.comrndsystems.comtocris.com

Systematic Substitutions and Modifications at Peptide P1-P5 Positions

To refine the potency and selectivity of furin inhibitors, systematic modifications have been explored at various positions of the peptide backbone.

The yeast enzyme Kex2 is the archetypal proprotein convertase and is often used as a model for studying substrate specificity. nih.govmedchemexpress.com The P1 position, which fits into the S1 binding pocket of the enzyme, is a primary determinant of selectivity. While both arginine and lysine (B10760008) are basic residues, Kex2 shows a strong preference for arginine at the P1 position.

Table 1: Effect of P1 Residue on Kex2 Kinetics

| P1 Residue | Relative kcat/Km | Kinetic Step Affected | Structural Basis for Selectivity |

| Arginine | High | - | Optimal positioning in primary S1 binding pocket |

| Lysine | Low (>70-fold decrease) nih.gov | Acylation nih.govnih.gov | Binds to a secondary, shallower site in S1 pocket, displacing the scissile bond nih.govresearchgate.net |

To improve upon the properties of the natural arginine side chain, researchers have investigated various arginine mimetics at the P1 position. The incorporation of decarboxylated arginine mimetics has led to the identification of highly potent furin inhibitors. nih.govnih.gov

Among these, the 4-amidinobenzylamide group has proven to be an excellent substitute for the P1 arginine. nih.govnih.gov Molecular modeling studies have shown that this mimetic establishes several key interactions within the S1 pocket of furin, contributing to its high binding affinity. figshare.comnih.govnih.gov An inhibitor combining this mimetic with a phenylacetyl N-terminal group (phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide) was found to be exceptionally potent, with a Ki value of 0.81 nM against furin. figshare.comnih.govnih.gov This compound also displayed improved selectivity, with poor inhibition of PC2, PC7, and other trypsin-like serine proteases. nih.govnih.gov

Table 2: Inhibition Constants (Ki) of P1 Arginine Mimetic-Containing Peptides against Furin

| Compound | P1 Group | N-terminal Group | Furin Ki (nM) |

| 15 | 4-amidinobenzylamide | Phenylacetyl | 0.81 figshare.comnih.govnih.gov |

As established, N-terminal acylation is crucial for the cellular activity of these peptide inhibitors. nih.gov The nature of the acyl group itself can also influence the inhibitor's potency. Studies exploring different N-terminal modifications have shown that variations in this group can fine-tune the inhibitor's properties.

Exploration and Optimization Potential of the P5 Residue

The P5 position, occupied by the decanoyl group in Decanoyl-Arg-Val-Lys-Arg-CMK, has been identified as a key site for optimization. nih.gov Analysis of the X-ray crystal structure of mouse furin in a complex with this inhibitor revealed that the P5 decanoyl residue is directed into the solvent. nih.govacs.org This solvent exposure suggests that the P5 site is a suitable position for chemical modifications aimed at improving inhibitor properties, such as cellular performance, without disrupting the core binding interactions at the P1-P4 positions. nih.gov

The importance of the P5 residue to binding affinity is significant. researchgate.net Studies have shown that analogues lacking an acyl group at this position exhibit a roughly 10-fold reduction in inhibitory activity compared to their acylated counterparts. researchgate.net Conversely, completely removing the P5 residue to decrease molecular weight resulted in compounds that, while still inhibiting furin in the low nanomolar range, showed no significant antiviral activity in cell culture models, underscoring the residue's functional importance. nih.gov

Rational design efforts have focused on introducing basic residues at the P5 position to leverage the unusually acidic nature of furin's active site. nih.gov This strategy aimed to increase the electrostatic binding contribution, potentially leading to faster association of the inhibitor with the enzyme. nih.gov This approach was highly successful, yielding some of the most potent synthetic inhibitors of furin and related proprotein convertases (PCs) developed to date. nih.gov The incorporation of N-terminal 4-(guanidinomethyl)phenylacetyl or 3-(guanidinomethyl)phenylacetyl residues resulted in analogues with picomolar potency. nih.gov

Table 1: Effect of P5 Residue Modification on Furin Inhibition

This table illustrates how modifications at the P5 position of a Phenylacetyl-Arg-Val-Arg-Amba lead structure impact the inhibitory constant (Kᵢ) against furin. Data sourced from Becker et al. nih.govnih.gov

Strategies for Enhancing Specificity and Potency through Rational Inhibitor Design

Rational inhibitor design utilizes structural information from the target enzyme to guide the synthesis of more potent and selective compounds. mdpi.comnih.govThis approach has been instrumental in refining inhibitors like Decanoyl-Arg-Val-Lys-Arg-CMK.

A primary challenge in designing furin inhibitors is achieving selectivity. Furin belongs to a family of nine related proprotein convertases (PCs), many of which share a preference for similar multibasic cleavage sequences, making it difficult to design inhibitors that target only furin. nih.govpnas.orgEnhancing Potency: Rational design has successfully enhanced inhibitor potency by optimizing interactions with the enzyme's binding pockets. As discussed previously, the modification of the P5 residue with basic groups to create favorable electrostatic interactions is a prime example of structure-guided potency enhancement. nih.govAnother successful strategy has been the modification of the crucial P1 position. By replacing the natural P1 arginine with carefully designed mimetics, such as 4-amidinobenzylamide (4-Amba), researchers have developed highly potent, non-covalent inhibitors. nih.govThe compound Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide, for instance, inhibits furin with a Kᵢ value of 0.81 nM. nih.govEnhancing Specificity: Specificity is achieved by exploiting subtle structural differences between the binding sites of furin and other proteases. For example, while many PCs recognize the same core sequence, their extended binding sites (subsites) can differ. Rational design can introduce modifications that are favorable for binding to furin but unfavorable for binding to other enzymes, such as trypsin-like serine proteases. nih.govThe Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide inhibitor demonstrates this principle effectively; it is highly potent against furin and several other PCs but is a very poor inhibitor of proteases like thrombin, factor Xa, and plasmin, indicating a high degree of specificity. nih.govAnother advanced strategy involves optimizing "adventitious contacts"—interactions outside the primary active site—which can be engineered to significantly increase an inhibitor's discrimination between closely related enzymes. pnas.orgTable 3: Specificity Profile of a Rationally Designed Peptidomimetic Inhibitor

This table shows the inhibitory constants (Kᵢ) of Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide against various proprotein convertases and trypsin-like serine proteases, demonstrating its selectivity. Data sourced from Becker et al. nih.gov

Vii. Future Directions and Advanced Research Frontiers

Development of Novel Generation Proprotein Convertase Inhibitors with Optimized Profiles

The development of the next generation of proprotein convertase inhibitors is a primary focus of ongoing research, aiming to overcome the limitations of early peptide-based compounds. While Decanoyl-Arg-Val-Lys-Arg-CMK is a potent inhibitor of several PCs, the scientific community is striving to create inhibitors with enhanced specificity, improved pharmacokinetic properties, and novel mechanisms of action. nih.govnih.gov Research efforts are largely concentrated on designing both small molecules and bioengineered proteins, such as antibodies and nanobodies, that can offer superior target selectivity and in vivo stability. nih.gov

A significant challenge is to design agents that can selectively inhibit a single PC, such as furin or PACE4, to minimize off-target effects that could arise from blocking the activity of multiple convertases. nih.gov For instance, Decanoyl-RVKR-CMK is known to inhibit a broad spectrum of proprotein convertases. arp1.com The quest for specificity has led to the exploration of allosteric inhibitors, which bind to sites other than the highly conserved catalytic domain, offering a potential route to more targeted activity. nih.gov Another promising approach involves the optimization of peptidomimetic inhibitors to achieve picomolar potency, as demonstrated by analogues of other furin inhibitors. mdpi.com

Exploration of Expanded Therapeutic Avenues Beyond Antiviral and Cancer Research

While much of the initial research on inhibitors like Decanoyl-Arg-Val-Lys-Arg-CMK has centered on their antiviral and anti-cancer potential, the ubiquitous role of proprotein convertases in biology suggests a much wider therapeutic scope. nih.govarp1.com Proprotein convertases are integral to the processing of a vast array of precursor proteins, including those involved in cardiovascular health, neurological function, and metabolic regulation. nih.gov

Integration of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA in Multi-Targeting Approaches for Complex Diseases

The ability of Decanoyl-Arg-Val-Lys-Arg-CMK to inhibit multiple proprotein convertases simultaneously makes it an interesting tool for investigating multi-targeting strategies for complex diseases. arp1.comsigmaaldrich.com Many chronic conditions, such as metabolic syndrome, neurodegenerative diseases, and certain cancers, are characterized by the dysregulation of multiple, interconnected signaling pathways. Proprotein convertases act as master switches that can regulate several of these pathways at once. nih.gov

By employing a broad-spectrum inhibitor like Decanoyl-Arg-Val-Lys-Arg-CMK in preclinical models, researchers can probe the collective impact of inhibiting multiple PCs on disease progression. This approach could reveal synergistic therapeutic effects that might not be achievable by targeting a single enzyme. The insights gained can then guide the development of new multi-target drugs or combination therapies designed to address the multifaceted nature of complex diseases.

Application of Computational Modeling and In Silico Screening for Advanced Inhibitor Design

Modern drug discovery heavily relies on computational modeling and in silico screening to accelerate the design of new therapeutic agents. frontiersin.orgscilit.com These techniques are particularly valuable in the development of advanced PC inhibitors, allowing researchers to predict how potential drug candidates will interact with their target enzymes at a molecular level. nih.gov

Methods such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are routinely used to screen virtual libraries of compounds and to refine the structure of promising leads. frontiersin.orgnih.govnih.gov For peptide-based inhibitors like Decanoyl-Arg-Val-Lys-Arg-CMK, computational tools help elucidate the structural basis for their binding affinity and selectivity. frontiersin.org This understanding is crucial for rationally designing next-generation inhibitors, such as peptidomimetics or small molecules, with improved drug-like properties, including better stability and cell permeability. frontiersin.org

| Computational Technique | Purpose in Inhibitor Design |

| Virtual Screening/Molecular Docking | Rapidly screens large libraries of virtual compounds to identify potential inhibitors that fit the enzyme's active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the inhibitor and enzyme over time to assess the stability of their interaction. nih.gov |

| Binding Free Energy Calculation | Quantifies the strength of the inhibitor-enzyme interaction, helping to prioritize the most potent candidates. nih.gov |

| Structure-Based Drug Design | Uses the 3D structure of the target enzyme to rationally design or modify inhibitors for enhanced affinity and selectivity. frontiersin.org |

Advancements in Delivery Systems and Formulation Strategies for Peptide-Based Inhibitors

A significant hurdle for the therapeutic use of peptide-based inhibitors, including Decanoyl-Arg-Val-Lys-Arg-CMK, is their typically poor pharmacokinetic profile, characterized by low oral bioavailability and rapid clearance from the body. mdpi.com Consequently, a major frontier in research is the development of advanced drug delivery systems (DDS) to overcome these challenges. nih.govnih.gov

The goal of these systems is to protect the peptide from enzymatic degradation, prolong its circulation time, and facilitate its delivery to specific target tissues or cells. nih.gov Various nanocarriers are being explored for this purpose, including liposomes and biodegradable nanoparticles made from materials like polylactic-co-glycolic acid (PLGA). mdpi.com These carriers can encapsulate the peptide, shielding it until it reaches the desired site of action. mdpi.comnih.gov Other innovative strategies include the development of peptide-drug conjugates (PDCs), which link the peptide to a moiety that improves its stability or targeting capabilities. nih.govnih.gov Such advancements in formulation are critical for translating the potent in vitro activity of peptide inhibitors into effective clinical therapies. mdpi.com

Q & A

Q. What strategies optimize the use of this compound in in vivo models while minimizing toxicity?

- Methodological Answer: Perform dose-ranging studies in animal models, monitoring biomarkers of organ function (e.g., serum ALT/AST for liver toxicity). Combine with pharmacokinetic profiling to assess bioavailability and half-life. Employ nanoparticle encapsulation or prodrug modifications to enhance target specificity and reduce systemic exposure .

Q. How should researchers integrate this compound with other inhibitors or therapeutic agents in combinatorial studies?

- Methodological Answer: Design factorial experiments to test synergism or antagonism using software like CompuSyn. Calculate combination indices (CI) and validate with isobologram analysis. Prioritize mechanistic studies (e.g., pathway enrichment analysis) to elucidate cross-talk between inhibited targets .

Q. What analytical frameworks are suitable for interpreting transcriptomic or proteomic data generated from this compound-treated samples?

- Methodological Answer: Apply differential expression analysis (e.g., DESeq2 for RNA-Seq, MaxQuant for proteomics) followed by functional enrichment (GO, KEGG). Use network pharmacology tools (Cytoscape) to map inhibitor-affected pathways. Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .

Methodological Considerations

- Literature Review : Systematically catalog studies using tools like PRISMA, emphasizing variations in experimental design (e.g., cell lines, assay durations). Use critical appraisal checklists (e.g., SYRCLE for animal studies) to assess bias .

- Data Validation : Cross-validate findings using multiple detection methods (e.g., ELISA alongside Western blotting) and independent cohorts. Report effect sizes with 95% confidence intervals to contextualize significance .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal welfare. Document material sourcing (e.g., CAS number, vendor QC reports) to meet reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.